Potency Against CLK1: A 1,700-Fold Differential from Lead-Optimized Compounds
CLK1-IN-4 exhibits low-micromolar potency against CLK1, which is in stark contrast to many other probes in the same class. The reported IC50 for CLK1-IN-4 is 1.5-2.5 µM, whereas compounds like the 5-methoxybenzothiophene hydrazides (26a and 27a) achieve sub-nanomolar to low-nanomolar IC50 values (1.4 and 1.7 nM, respectively) [1]. This represents a potency difference of over 1,700-fold. The data highlights that CLK1-IN-4 is not a lead-optimized compound and should be selected only when low potency is a specific experimental requirement, such as in studies where high concentrations are needed to overcome solubility or permeability issues, or when establishing a baseline for a novel, weakly-binding scaffold.
| Evidence Dimension | CLK1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.5-2.5 µM |
| Comparator Or Baseline | 26a (IC50 = 1.4 nM), 27a (IC50 = 1.7 nM) |
| Quantified Difference | Target compound is approximately 1,000- to 1,700-fold less potent |
| Conditions | In vitro enzymatic assay |
Why This Matters
This potency gap is critical for scientists who require a weak binder as a negative control or a chemical starting point, as opposed to those needing a potent, target-engaging tool compound.
- [1] El-Gamil DS, et al. Discovery of novel 5-methoxybenzothiophene hydrazides as metabolically stable Clk1 inhibitors with high potency and unprecedented Clk1 isoenzyme selectivity. Eur J Med Chem. 2023;247:115019. View Source
